N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

Physicochemical profiling LogP optimization Permeability screening

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 941974-45-4) is a synthetic small molecule featuring a cyclic sulfonamide (1,1-dioxidoisothiazolidine) linked via a 1,4-phenylene spacer to a 4-fluorophenylacetamide moiety. The compound belongs to the isothiazolidine 1,1-dioxide class, a scaffold that has been explored for kinase and proliferation inhibition.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 941974-45-4
Cat. No. B2386624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
CAS941974-45-4
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN2O3S/c18-14-4-2-13(3-5-14)12-17(21)19-15-6-8-16(9-7-15)20-10-1-11-24(20,22)23/h2-9H,1,10-12H2,(H,19,21)
InChIKeySEPVLJCLOKDOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 941974-45-4): Scaffold Identity and Physicochemical Baseline for Compound Selection


N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (CAS 941974-45-4) is a synthetic small molecule featuring a cyclic sulfonamide (1,1-dioxidoisothiazolidine) linked via a 1,4-phenylene spacer to a 4-fluorophenylacetamide moiety. The compound belongs to the isothiazolidine 1,1-dioxide class, a scaffold that has been explored for kinase and proliferation inhibition . Its PubChem-calculated molecular weight is 348.4 g/mol with an XLogP of 2.1 , providing a defined lipophilic-hydrophilic balance relevant to permeability and solubility filtration in screening cascades.

1,1-dioxidoisothiazolidine scaffold with class-level kinase inhibition precedent
Lead-like property space (MW < 350 Da; XLogP ~2) for permeability screening
Physicochemical differentiation from indazole-fused analogs (lower TPSA, single HBD)

Why Generic Substitution of N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide Fails Without Evidence


Compounds carrying the 1,1-dioxidoisothiazolidine ring are frequently treated as interchangeable within procurement workflows, yet even subtle changes in substitution pattern strongly modulate target engagement and physicochemical properties. The patent literature on related indazole‑ and phenyl-acetamide derivatives demonstrates that potency and selectivity for kinases are exquisitely sensitive to the position and electronic character of substituents on the phenylacetamide moiety . Without compound‑specific, comparator‑backed data, substituting N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide for a near‑analogue risks altering inhibition profiles and ADME properties in ways that undermine experimental reproducibility.

Substitution pattern on phenylacetamide may shift kinase selectivity and potency.

Near-analogs (des-fluoro, 4-chloro) show quantifiable lipophilicity differences, altering ADME profiles.

No compound-specific target-engagement data exist; class-level inference does not guarantee individual activity.

Quantitative Differentiation Evidence for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide Procurement Decisions


Lipophilic–Hydrophilic Balance Differentiated from Des-Fluoro and Alternative Halo Analogs

The 4-fluorophenyl substituent provides a distinct lipophilic increment relative to unsubstituted phenyl and alternative halogen analogs. The target compound has a PubChem-calculated XLogP of 2.1 . By contrast, the des‑fluoro analog N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylacetamide has a lower XLogP of approximately 1.6–1.8 (PubChem-calculated for the des‑fluoro entry, CID structural analog), while the 4-chlorophenyl analog N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-chlorophenyl)acetamide shows a higher XLogP of approximately 2.5 . This 0.4–0.5 log unit shift places the fluoro compound in the optimal Lipinski range for CNS‑penetrant and oral‑bioavailability screening, avoiding the excessive lipophilicity often associated with chlorinated congeners.

Lipophilic balance vs analogs
Reported
XLogP 2.1 vs des-F (1.6–1.8) & 4-Cl (2.5)
Intermediate lipophilicity supports permeability and metabolic stability filters.
Δ XLogP ~0.3–0.5; PubChem v3.0 algorithm
Physicochemical profiling LogP optimization Permeability screening

Molecular Weight Differentiation Within the Isothiazolidine 1,1-Dioxide Acetamide Series

The molecular weight of the target compound is 348.4 g/mol . Structurally analogous compounds disclosed in patent US6620831B2, such as N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-fluorophenyl)acetamide, possess molecular weights >390 g/mol due to the indazole core . The approximately 40–50 Da reduction in the target compound, achieved by replacing the indazole with a phenyl linker, retains the key 1,1-dioxidoisothiazolidine and 4-fluorophenyl pharmacophores while moving the molecule closer to the lead-like property space ( MW ≤ 350 Da). This reduction is meaningful for fragment-based screening cascades and for maintaining ligand efficiency metrics.

Molecular weight differentiation
Reported
348.4 g/mol vs indazole analog >390 g/mol
Lower MW retains pharmacophores while improving lead-like compliance.
Δ MW ≈ –42 to –50 Da; patent exemplars
Molecular weight optimization Fragment-like properties Lead-like compliance

Topological Polar Surface Area and Hydrogen-Bonding Profile Differentiation

The target compound exhibits a topological polar surface area (TPSA) of approximately 58 Ų and a hydrogen‑bond donor count of 1, based on the amide NH (PubChem computed properties) . In contrast, the indazole‑fused analog from US6620831B2 possesses a higher TPSA (≈ 75–80 Ų) due to the additional indazole nitrogen atoms, and a hydrogen‑bond acceptor count that is approximately 1–2 units higher. The lower TPSA of the target compound predicts superior passive membrane permeability, which is critical for intracellular target engagement in cellular assays.

TPSA & HBD profile
Reported
TPSA ~58 Ų, HBD 1 vs indazole ~75–80 Ų, HBD 2
Lower polar surface area predicts improved passive permeability.
PubChem computed descriptors; Δ TPSA ≈ –17 to –22 Ų
TPSA HBD/HBA balance Permeability prediction

Class-Level Kinase Inhibition Context from Dioxoisothiazolidine Scaffold Patents

The 1,1-dioxidoisothiazolidine scaffold has been validated as a pharmacophoric element for cyclin‑dependent kinase (CDK) inhibition in multiple patent disclosures. In US6620831B2, compounds bearing this scaffold, including N‑[5‑(1,1‑dioxo‑1,2‑thiazolidin‑2‑yl)‑1H‑indazol‑3‑yl]‑2‑(4‑fluorophenyl)acetamide, demonstrated inhibition of cell proliferation . Additional literature describes BAI (2‑[1,1′‑biphenyl]‑4‑yl‑N‑[5‑(1,1‑dioxo‑1λ⁶‑isothiazolidin‑2‑yl)‑1H‑indazol‑3‑yl]acetamide) as a novel CDK inhibitor with antiproliferative activity and IC₅₀ values in the nanomolar range against EJ, HCT116, SW620, and MDAMB468 cancer cell lines . While no direct in‑house data exist for the target compound, the conserved 1,1‑dioxidoisothiazolidine unit and the electron‑withdrawing 4‑fluorophenylacetamide substitution pattern are structurally consistent with the kinase‑inhibitory pharmacophore identified across these patents and publications. Researchers procuring this compound for kinase‑focused screening libraries benefit from a scaffold with documented, class‑level kinase engagement precedent, distinguishing it from untested isothiazolidine derivatives lacking such patent-backed validation.

Kinase inhibition context
Class-level
1,1-dioxidoisothiazolidine scaffold precedented in CDK inhibitor patents.
Structural analogy supports kinase screening library inclusion; no direct IC₅₀ data.
Patent-derived inference; target-specific validation needed
Kinase inhibition CDK Cell proliferation Scaffold SAR

Priority Application Scenarios for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide Guided by Quantitative Evidence


Lead-Like Property Screening in Kinase-Targeted Hit Discovery Libraries

With a molecular weight of 348.4 g/mol, an XLogP of 2.1, and a TPSA of approximately 58 Ų, this compound satisfies multiple lead-like criteria (MW ≤ 350 Da, LogP ≤ 3, TPSA ≤ 60 Ų) that are empirically associated with oral bioavailability and CNS permeability . Procurement for kinase-focused small-molecule libraries is supported by the class‑level precedent of the 1,1‑dioxidoisothiazolidine scaffold as a CDK‑inhibitory pharmacophore, reducing the likelihood of selecting an inert compound for kinase screening .

Scaffold-Hopping Analogue for Kinase Inhibitor Lead Optimization

Replacing the indazole core of patent‑disclosed CDK inhibitors with a phenyl linker reduces the molecular weight by approximately 42–50 Da and the TPSA by approximately 17–22 Ų relative to the indazole analogs . This makes the compound an ideal scaffold‑hopping candidate for medicinal chemistry teams aiming to improve permeability and reduce molecular complexity while retaining the core pharmacophore. Procurement enables direct head‑to‑head comparison with the indazole series in kinase activity and permeability assays.

Fluorine-Probe Comparative ADME Studies

The single fluorine substituent introduces a defined physicochemical signature (XLogP = 2.1) that is quantifiably different from both the des‑fluoro analog (XLogP ≈ 1.6–1.8) and the 4‑chlorophenyl analog (XLogP ≈ 2.5) . Purchasing this compound alongside its des‑fluoro and 4‑chlorophenyl counterparts enables a controlled, comparative ADME panel (e.g., microsomal stability, PAMPA permeability, CYP inhibition) that isolates the impact of halogen substitution on pharmacokinetic properties, generating internally traceable SAR data for the series.

Chemical Biology Probe Assessment Leveraging Patent-Validated Scaffold

The 1,1‑dioxidoisothiazolidine scaffold is well‑represented in patent literature as a kinase‑binding motif . Although the target compound lacks published IC₅₀ data, its structural overlap with patent‑exemplified, active kinase inhibitors positions it as a suitable probe candidate for initial screening against panels of cyclin‑dependent kinases. Procurement in this context allows researchers to generate the first public structure–activity data for this specific analog, filling a patent‑to‑literature gap while operating within a well‑established scaffold space.

Application
Selection Property
Validation Focus
Lead-like kinase library screening
MW < 350 Da, XLogP ~2, TPSA ~58 Ų
Permeability and metabolic stability filters
Scaffold-hopping lead optimization
Reduced MW and TPSA vs indazole series
Permeability gain and target engagement retention
Halogen-probe comparative ADME
Distinct lipophilicity from des-F and 4-Cl analogs
Isolate fluorine effect on ADME endpoints
Chemical biology probe assessment
Scaffold with class-level kinase inhibition precedent
De novo kinase panel activity data generation
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